![molecular formula C9H7ClF3NO B1580718 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 351-38-2](/img/structure/B1580718.png)
2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
The synthesis of 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Chemical Reactions Analysis
2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation might lead to the formation of corresponding acids or ketones.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of derivatives of 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide. Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced anticonvulsant activity compared to their non-trifluoromethyl counterparts.
- Study Findings : A significant study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, where the presence of the trifluoromethyl group was crucial for activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in animal models. Among these, specific derivatives showed promising results, indicating a structure-activity relationship (SAR) that favors trifluoromethyl substitution for enhanced efficacy .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of molecular modifications in enhancing the pharmacological profile of this compound derivatives. The presence of the trifluoromethyl group significantly influences the binding affinity to neuronal voltage-sensitive sodium channels, which are critical targets for anticonvulsant drugs.
Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
---|---|---|---|
20 | 52.30 | >500 | >9.56 |
Valproic Acid | 485 | 784 | 1.6 |
Phenytoin | 28.10 | >100 | >3.6 |
This table summarizes the effective doses (ED50) and toxic doses (TD50) for selected compounds in anticonvulsant testing, showcasing the relative safety and efficacy of these derivatives .
Fungicidal Properties
The compound has also been evaluated for its antifungal activity, particularly as a potential pesticide. A study focusing on trifluoromethylphenyl amides identified several derivatives with significant antifungal properties against various plant pathogens.
- Active Compounds : Among the derivatives tested, certain compounds demonstrated strong activity against species such as Colletotrichum and Botrytis cinerea. Notably, one derivative exhibited broad-spectrum antifungal activity, making it a candidate for further development as a fungicide .
Compound | Target Pathogen | Activity Level |
---|---|---|
7a | Colletotrichum acutatum | Strong |
7b | Botrytis cinerea | Moderate |
This table summarizes the antifungal efficacy of selected compounds derived from this compound .
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide depends on its application. In pharmaceuticals, the trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, thereby increasing its efficacy. The molecular targets and pathways involved vary depending on the specific drug or application, but generally, the trifluoromethyl group plays a crucial role in modulating the compound’s interaction with biological molecules.
Comparison with Similar Compounds
2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide can be compared with other trifluoromethyl-containing compounds such as:
2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide: Similar structure but with the trifluoromethyl group in the para position, which can affect its chemical reactivity and biological activity.
2-chloro-N-[3-(trifluoromethyl)phenyl]propionamide: Contains a propionamide moiety instead of an acetamide, which can influence its physical and chemical properties.
3-chloro-N-[3-(trifluoromethyl)phenyl]acetamide: The position of the chloro group is different, leading to variations in its reactivity and applications.
Biological Activity
2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C9H7ClF3NO. It features a chloro group and a trifluoromethyl group, which significantly influence its biological activity due to their electron-withdrawing properties.
Biological Activity Overview
Research indicates that this compound exhibits notable anticonvulsant , antifungal , and antibacterial activities. The presence of the trifluoromethyl group enhances its potency against various biological targets.
Anticonvulsant Activity
A study focusing on the anticonvulsant properties of related compounds demonstrated that derivatives containing the trifluoromethyl group showed significant protection in maximal electroshock (MES) seizure models. The results are summarized in Table 1.
Compound | Dose (mg/kg) | MES Seizure Protection | Toxicity (Rotarod Test) |
---|---|---|---|
This compound | 100 | Yes | Low |
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | Yes | Moderate |
N-(3-chlorophenyl)-2-morpholino-acetamide | 300 | Yes | High |
The study indicated that the trifluoromethyl substitution was crucial for enhancing anticonvulsant activity, with many derivatives showing efficacy at varying doses .
Antifungal Activity
In agrochemical applications, this compound has been evaluated for its fungicidal properties. A comprehensive study tested various trifluoromethylphenyl amides against several fungal species, revealing that certain derivatives exhibited potent antifungal activity.
Fungal Species | Compound Tested | Activity Observed |
---|---|---|
Colletotrichum acutatum | This compound | Moderate |
Botrytis cinerea | This compound | Low |
Fusarium oxysporum | This compound | Moderate |
The compound demonstrated varying degrees of effectiveness against different fungal pathogens, indicating its potential as a lead structure for developing new antifungal agents .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Research indicates that compounds with similar structures can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
The biological activity of this compound can be attributed to:
- Electrophilic Nature : The trifluoromethyl group enhances the electrophilicity of the molecule, allowing it to interact more effectively with biological targets.
- Hydrophobic Interactions : The compound's structure promotes hydrophobic interactions with lipid membranes, which can affect cell permeability and disrupt cellular functions.
- Ion Channel Modulation : In anticonvulsant studies, it was noted that certain derivatives acted as moderate binders to neuronal voltage-sensitive sodium channels, influencing neurotransmission .
Case Studies
- Anticonvulsant Screening : In a controlled study involving various anilides, this compound was found to be one of the more effective compounds in preventing seizures induced by electrical stimulation in animal models .
- Fungicidal Efficacy : A series of bioassays against Colletotrichum species revealed that this compound had a significant effect on fungal growth inhibition, particularly when combined with specific adjuvants .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-(trifluoromethyl)aniline and chloroacetyl chloride. Key parameters include:
- Anhydrous conditions (e.g., dichloromethane solvent) to prevent hydrolysis of the chloroacetamide group .
- Use of triethylamine as a base to neutralize HCl byproducts and drive the reaction forward .
- Purification via column chromatography or recrystallization to isolate the product from unreacted starting materials .
- Yield Optimization : Reaction temperature (0–5°C minimizes side reactions), stoichiometric ratios (1:1.2 aniline:chloroacetyl chloride), and slow addition of reagents .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Analytical Workflow :
- IR Spectroscopy : Confirms the presence of C=O (1650–1750 cm⁻¹), N-H (3200–3400 cm⁻¹), and C-Cl (600–800 cm⁻¹) stretches .
- NMR Spectroscopy :
- ¹H NMR : Signals for the aromatic protons (δ 7.2–8.0 ppm), NH (δ 8.5–9.5 ppm), and CH₂Cl (δ 4.0–4.5 ppm) .
- ¹³C NMR : Peaks for carbonyl (δ 165–170 ppm) and CF₃ (δ 120–125 ppm) groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .
Q. What factors influence the reactivity of the chloroacetamide group in nucleophilic substitution reactions?
- Key Factors :
- Electronic Effects : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, thiols) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and improve reaction rates .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) facilitate reactions in biphasic systems .
Advanced Research Questions
Q. How do crystallographic studies elucidate the molecular conformation and intermolecular interactions of this compound?
- Methodology :
- Single-Crystal X-Ray Diffraction : Reveals dihedral angles between aromatic rings (e.g., 60.5° in related structures) and hydrogen-bonding networks (N-H···O) that stabilize crystal packing .
- Key Findings : The chloro and trifluoromethyl groups induce steric and electronic effects, altering molecular planarity and influencing packing motifs .
Q. What methodologies are employed to evaluate the biological activity and mechanism of action of this compound?
- Experimental Approaches :
- In Vitro Assays : Enzyme inhibition studies (e.g., acetylcholinesterase or kinase assays) using spectrophotometric or fluorometric readouts .
- In Vivo Models : Antinociceptive activity evaluated in rodent pain models (e.g., formalin-induced inflammation) .
- Molecular Docking : Computational simulations to predict binding affinities to target proteins (e.g., TRPV1 receptors) .
Q. What analytical challenges exist in detecting degradation products of this compound in environmental samples?
- Analytical Strategies :
- LC-MS/GC-MS : Detects trace metabolites (e.g., dechlorinated or hydroxylated derivatives) with limits of quantification (LOQ) < 1 ppb .
- Matrix Effects : Soil or water samples require solid-phase extraction (SPE) to remove interfering compounds .
- Degradation Pathways : Hydrolysis of the chloroacetamide group under alkaline conditions forms carboxylic acid derivatives .
Q. How can computational modeling predict the physicochemical properties and structure-activity relationships (SAR) of derivatives?
- Computational Tools :
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions to prioritize derivatives for synthesis .
- QSAR Models : Uses descriptors like logP, polar surface area, and Hammett constants to predict bioactivity .
Properties
IUPAC Name |
2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c10-5-8(15)14-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEJRZLPQODXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353094 | |
Record name | 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351-38-2 | |
Record name | 2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-ALPHA,ALPHA,ALPHA-TRIFLUORO-M-ACETOTOLUIDIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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